N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N-(5-BENZYL-1,3-THIAZOL-2-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a benzopyran ring, and a carboxamide group
Preparation Methods
The synthesis of N-(5-BENZYL-1,3-THIAZOL-2-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-5-benzylthiazole with chloroacetyl chloride in the presence of a base such as triethylamine in dry 1,4-dioxane . This intermediate is then reacted with 3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxylic acid under appropriate conditions to yield the final product.
Chemical Reactions Analysis
N-(5-BENZYL-1,3-THIAZOL-2-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Scientific Research Applications
N-(5-BENZYL-1,3-THIAZOL-2-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly against glioblastoma and melanoma cells.
Biological Studies: The compound is used in genotoxicity and acute toxicity studies to evaluate its effects on human tumor cells and plant bioassays.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of N-(5-BENZYL-1,3-THIAZOL-2-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It has been observed to induce cytotoxic effects by disrupting mitochondrial membrane potential and causing redox changes in treated cells . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
N-(5-BENZYL-1,3-THIAZOL-2-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can be compared with other thiazole derivatives such as:
N-(5-BENZYL-1,3-THIAZOL-2-YL)-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE: This compound has a similar thiazole ring but differs in its benzothiophene structure.
2-IMINO-4-OXOTHIAZOLIDIN-5-YLIDENE ACETATES: These compounds share the thiazole ring but have different functional groups and applications.
1,2,3-TRIAZOLE-4-CARBOXAMIDE DERIVATIVES: These compounds are structurally different but are also studied for their anticancer properties.
N-(5-BENZYL-1,3-THIAZOL-2-YL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE stands out due to its unique combination of a thiazole ring and a benzopyran ring, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20N2O3S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C26H20N2O3S/c29-24(28-26-27-16-21(32-26)13-17-7-3-1-4-8-17)19-11-12-22-20(14-19)15-23(31-25(22)30)18-9-5-2-6-10-18/h1-12,14,16,23H,13,15H2,(H,27,28,29) |
InChI Key |
ZVDQIOTTXNSNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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